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molecular formula C18H14Na3O10PS3 B6324721 Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate CAS No. 335421-90-4

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate

Cat. No. B6324721
M. Wt: 586.4 g/mol
InChI Key: FNKGPXOPDRYAAQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140265

Procedure details

15 g of 2-chlorobenzonitrile, 14.8 g of p-tolueneboronic acid and 15.8 g of potassium fluoride in 50 ml of p-xylene, 40 ml of triethylene glycol and 10 ml of water were heated to 120° C. At 80° C., a mixture of 24.7 mg of palladium acetate and 0.55 ml of TPPTS/H2O solution (0.6 molar) in 2.5 ml of DMSO was added. After the reaction was complete, the phases were separated. The aqueous phase was washed with 50 ml of toluene. The combined organic phases were washed with 20 ml of water and subsequently dried over sodium sulfate. Crystallization from n-heptane gave 17.2 g of 2-cyano-4'-methylbiphenyl.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
24.7 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10]1([CH3:19])[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.[F-].[K+].C1C=C(S([O-])(=O)=O)C=C(P(C2C=CC=C(S([O-])(=O)=O)C=2)C2C=CC=C(S([O-])(=O)=O)C=2)C=1.[Na+].[Na+].[Na+].O>CC1C=CC(C)=CC=1.C(O)COCCOCCO.O.CS(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[C:13]1[CH:14]=[CH:15][C:10]([CH3:19])=[CH:11][CH:12]=1)#[N:5] |f:2.3,4.5.6.7.8,13.14.15|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)B(O)O)C
Name
Quantity
15.8 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(COCCOCCO)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
24.7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The aqueous phase was washed with 50 ml of toluene
WASH
Type
WASH
Details
The combined organic phases were washed with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Crystallization from n-heptane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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